molecular formula C17H23N3O B2942639 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396866-46-8

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2942639
CAS No.: 1396866-46-8
M. Wt: 285.391
InChI Key: BXEBSOOCEYLWDY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Self-assembly in Heterocyclic Ureas

Complexation-induced Unfolding of Heterocyclic Ureas : Research has shown that certain heterocyclic ureas, through synthesis and conformational studies, exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior underscores their potential as building blocks for self-assembly and mimics primitive biological transitions, such as the helix-to-sheet transition in peptides (Corbin et al., 2001).

Anion Binding Properties

Oxo-anion Binding by Protonated (Dimethylphenyl)(pyridyl)ureas : The study of the anion coordination chemistry of protonated urea-based ligands has revealed their ability to form complexes with inorganic oxo-acids, demonstrating the utility of these compounds in anion recognition and potentially in the development of new sensing materials (Wu et al., 2007).

Lithiation and Synthetic Applications

Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives : The selective lithiation of N-(pyridin-3-ylmethyl) derivatives highlights the synthetic versatility of such urea compounds, enabling the preparation of various substituted derivatives with potential applications in material science and organic synthesis (Smith et al., 2013).

Anticancer Agents

Synthesis and Biological Evaluation of Urea Derivatives as Anticancer Agents : Diaryl ureas have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This research suggests the potential therapeutic applications of such compounds in cancer treatment (Feng et al., 2020).

Electronic, Optical, and NLO Properties

Key Electronic, Optical, and NLO Properties of Urea Derivatives : Computational studies on the electro-optic properties of chalcone derivatives, including 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have provided insights into their potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-14-7-8-16(13-15(14)2)19-17(21)18-9-3-4-10-20-11-5-6-12-20/h7-8,13H,5-6,9-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEBSOOCEYLWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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